molecular formula C8H6ClF3S B031463 4-(Trifluoromethylthio)benzyl chloride CAS No. 74483-45-7

4-(Trifluoromethylthio)benzyl chloride

Cat. No. B031463
M. Wt: 226.65 g/mol
InChI Key: BEWDYNRVCARDOP-UHFFFAOYSA-N
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Patent
US04284643

Procedure details

700 g of 4-trifluoromethylmercapto-toluene in 2,000 ml of CCl4 were initially introduced into a glass chlorination apparatus and heated to the reflux temperature. The solution was irradiated with a UV lamp. 3 ml of bromine were added before the start of the chlorination. When the color of the bromine had disappeared, 200 g of chlorine were passed in over a period of 6 hours. By fractional distillation over a 40 cm packed column, in addition to non-chlorinated starting material, 560 g of 4-trifluoromethylmercaptobenzyl chloride were obtained. Boiling point=97°-8° C./14 mm Hg, nD20 =1.5072.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)([F:4])[F:3].BrBr.[Cl:15]Cl>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]([S:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Cl:15])=[CH:8][CH:7]=1)([F:4])[F:3]

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
FC(F)(F)SC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
The solution was irradiated with a UV lamp
CUSTOM
Type
CUSTOM
Details
were passed in over a period of 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
By fractional distillation over a 40 cm
ADDITION
Type
ADDITION
Details
in addition

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)SC1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 560 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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